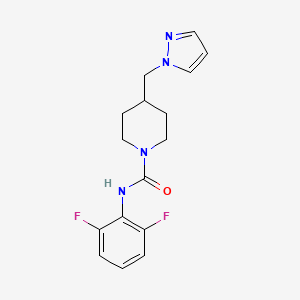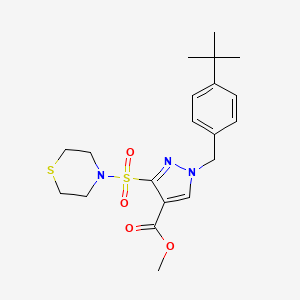
N-(2-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated. These studies provide insights into the potential properties and activities of the compound .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the formation of the quinazolinone core followed by various functionalization steps. In the second paper, the synthesis of related compounds involved the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods to attach amino acid esters to carboxylic acid derivatives . This suggests that similar synthetic strategies could be employed for the synthesis of N-(2-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide, with modifications to the side chains to fit the target molecular structure.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified with various substituents. In the first paper, vibrational spectroscopy and molecular docking studies were conducted on a structurally similar compound . The molecular electrostatic potential and frontier molecular orbital analysis indicated the presence of charge transfer within the molecule, which is a common feature in quinazolinone derivatives and could be expected in N-(2-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide as well.
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions, primarily due to their reactive sites such as carbonyl groups and nitrogen atoms in the quinazolinone ring. The first paper's analysis of a related compound showed that the carbonyl groups and the phenyl ring are regions of high electron density, which could be sites for chemical reactions . The compound's reactivity would be influenced by these functional groups and the overall electronic structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The first paper reported on the nonlinear optical properties of a related compound, suggesting that N-(2-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide may also exhibit such properties due to its structural similarity . Additionally, the molecular docking results from the same study indicated potential inhibitory activity against the BRCA2 complex, which could imply similar biological activities for the compound .
科学的研究の応用
Antimicrobial and Antituberculosis Activity
Compounds with quinazolinone frameworks, similar to the one , have been synthesized and evaluated for their antimicrobial properties. For instance, a study reported the synthesis of quinazolinone derivatives that demonstrated significant antibacterial activity against various strains of microorganisms, indicating the potential use of such compounds in developing new antimicrobial agents (Osarumwense, 2022). Additionally, derivatives of quinazolinone have been investigated for their anti-tuberculosis activity, suggesting their potential application in combating tuberculosis (Bai et al., 2011).
Anticancer Activity
Quinazolinone derivatives have been explored for their potential anticancer properties. A study discovered quinazolinone-based compounds that induced apoptosis and were efficacious in cancer models, highlighting their potential as anticancer agents (Sirisoma et al., 2009). This suggests that compounds like "N-(2-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide" could be researched further for their anticancer potential.
Herbicidal Activity
Quinazolinone frameworks have also been incorporated into compounds with herbicidal activities. Research has led to the development of novel triazolinone derivatives that exhibited significant herbicidal activities, implying the potential use of quinazolinone derivatives in agricultural applications (Luo et al., 2008).
Neuropharmacological Potential
Studies on tetrahydroquinazolinamines as selective histamine H3 receptor antagonists for treating obesity suggest the neuropharmacological applications of quinazolinone derivatives. These compounds showed promise in crossing the blood-brain barrier and inducing weight loss in models, indicating their potential application in treating neurological disorders (Kumar et al., 2019).
Antileukemic Activity
Research has shown that certain bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo and quinazolinone derivatives possess antileukemic activity, suggesting the potential therapeutic applications of these compounds in treating leukemia (Anderson et al., 1988).
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-19-14-8-4-3-7-13(14)18(20-12)24-11-17(22)21-15-9-5-6-10-16(15)23-2/h3-10H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUQKGBZYRKDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2546703.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2546705.png)

![Methyl 2-[4-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2546711.png)


![3-Chloro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2546714.png)


![N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2546719.png)
![N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2546722.png)
![9-(4-ethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)